molecular formula C12H10N2O4 B2964459 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid CAS No. 338774-89-3

1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid

Cat. No.: B2964459
CAS No.: 338774-89-3
M. Wt: 246.222
InChI Key: XDSJSLUGRJPDRH-UHFFFAOYSA-N
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Description

1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.222. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemistry of pyrimidine derivatives, including 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid, is a subject of continuous interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are synthesized through various methods, reflecting their structural versatility and potential for functionalization.

One study describes the hydrogenolysis of benzyl esters to obtain tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids, highlighting the transformation capabilities of benzyl esters in the presence of alcoholic KOH and phenols, leading to different pyrimidinone derivatives (Zigeuner, Knopp, & Blaschke, 1976). This study exemplifies the chemical flexibility of pyrimidine carboxylic acids, which can be transformed into various heterocyclic structures, offering a foundation for further synthetic explorations in the context of this compound.

Biological Activities and Applications

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. These compounds' mechanisms often involve interactions with cellular enzymes or inhibition of key biochemical pathways.

For example, a study on the electroorganic synthesis of benzofuro[2,3-d]pyrimidine derivatives explores the electrochemical oxidation of certain precursors to obtain compounds with potential biological activities (Nematollahi & Goodarzi, 2002). This highlights the innovative synthetic routes to access biologically relevant pyrimidine frameworks, suggesting that derivatives of this compound could be synthesized using similar methods for potential biological applications.

Another study focuses on the synthesis and antihypertensive activity of dihydropyrimidines, underlining the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Rana, Kaur, & Kumar, 2004). This indicates that this compound and its analogs might find applications in developing new antihypertensive agents, given their structural similarities.

Properties

IUPAC Name

3-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-10-6-9(11(16)17)13-12(18)14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAAYOFUHKCFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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